1,2,3,4,6,8,9-Heptachlorodibenzofuran
Overview
Description
1,2,3,4,6,8,9-Heptachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their persistence in the environment and potential toxic effects. These compounds are often by-products of industrial processes involving chlorinated compounds and are known to be environmental pollutants .
Preparation Methods
The synthesis of 1,2,3,4,6,8,9-Heptachlorodibenzofuran typically involves the chlorination of dibenzofuran. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective chlorination at the desired positions on the dibenzofuran molecule . Industrial production methods often involve high-resolution gas chromatography and high-resolution mass spectrometry to ensure the purity and specificity of the compound .
Chemical Reactions Analysis
1,2,3,4,6,8,9-Heptachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated derivatives or the breakdown of the compound into less harmful substances.
Reduction: This reaction can reduce the number of chlorine atoms, potentially leading to less toxic compounds.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions, altering the compound’s properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts to facilitate the substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,6,8,9-Heptachlorodibenzofuran has several scientific research applications:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.
Analytical Chemistry: Employed as a standard in high-resolution gas chromatography and mass spectrometry to develop and validate analytical methods for detecting similar compounds in environmental samples.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,8,9-Heptachlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This activation leads to the metabolism and detoxification of the compound but can also result in toxic effects due to the formation of reactive intermediates .
Comparison with Similar Compounds
1,2,3,4,6,8,9-Heptachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Differing only in the position of one chlorine atom, this compound shares similar environmental and toxicological properties.
1,2,3,4,7,8,9-Heptachlorodibenzofuran: Another isomer with similar properties but different chlorine atom positions.
1,2,3,4,7,8-Hexachlorodibenzofuran: With one less chlorine atom, this compound has slightly different chemical and toxicological properties.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and toxicological profile.
Properties
IUPAC Name |
1,2,3,4,6,8,9-heptachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl7O/c13-2-1-3(14)11-4(6(2)15)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFHCOLISGRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075263 | |
Record name | Dibenzofuran, 1,2,3,4,6,8,9-heptachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69698-58-4 | |
Record name | 1,2,3,4,6,8,9-Heptachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 1,2,3,4,6,8,9-heptachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,8,9-HEPTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D3VF04021 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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